4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Overview
Description
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is a chemical compound with the molecular formula C21H15N3O and a molecular weight of 325.36 g/mol . It is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with phenol under specific conditions. One common method includes the use of a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the reaction being carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into different phenolic derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenolic group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol involves its ability to absorb UV light and stabilize polymers. It achieves this by dissipating the absorbed energy as heat, preventing the degradation of the polymer matrix . The molecular targets include the polymer chains, where it interacts to provide stabilization and protection against UV-induced damage.
Comparison with Similar Compounds
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol is unique due to its high stability and effectiveness as a UV absorber. Similar compounds include:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Known for its low volatility and high UV absorption capacity.
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: Another triazine derivative with similar stabilizing properties.
These compounds share similar structural features but differ in their specific applications and effectiveness in various formulations.
Properties
IUPAC Name |
4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)22-20(24-21)16-9-5-2-6-10-16/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPYLQWWBXBWAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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